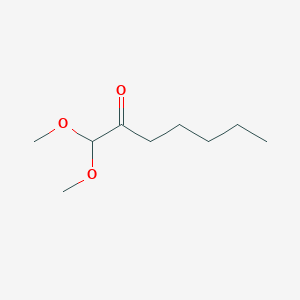![molecular formula C11H16O2S B13811912 1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
1,2-Benzenediol,4-[(butylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol,4-[(butylthio)methyl]- is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a butylthio group attached to the benzene ring. It has various applications in scientific research and industry due to its distinct properties.
Preparation Methods
The synthesis of 1,2-Benzenediol,4-[(butylthio)methyl]- typically involves the reaction of 1,2-benzenediol with a butylthio methylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,2-Benzenediol,4-[(butylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The butylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Benzenediol,4-[(butylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,4-[(butylthio)methyl]- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2-Benzenediol,4-[(butylthio)methyl]- can be compared with other catechols such as:
4-Methylcatechol: Similar in structure but lacks the butylthio group, making it less hydrophobic.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents, leading to varied chemical properties.
Homocatechol: A simpler catechol without additional functional groups, used in different applications.
The uniqueness of 1,2-Benzenediol,4-[(butylthio)methyl]- lies in its butylthio group, which imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-(butylsulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16O2S/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,12-13H,2-3,6,8H2,1H3 |
InChI Key |
PSXICKZTCIRLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
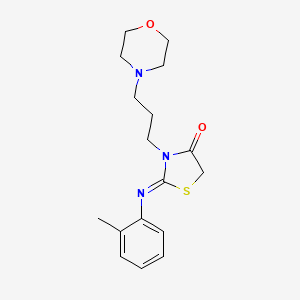
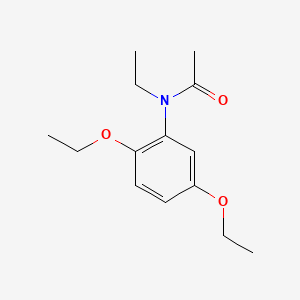

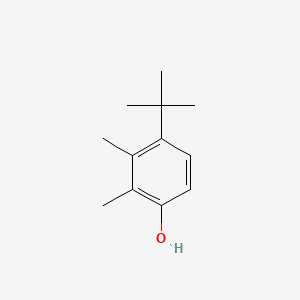
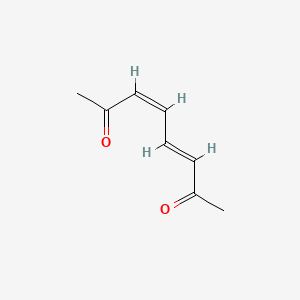
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
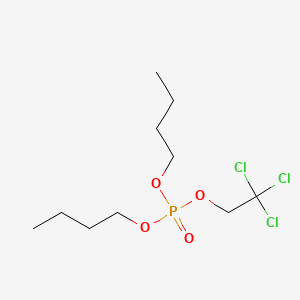
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)



